1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
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Description
1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C13H18ClNO4S and its molecular weight is 319.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets due to their versatile chemical structure . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 21969 , which is within the optimal range for drug-like properties. This suggests that the compound may have good bioavailability.
Result of Action
Thiophene-based compounds are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It is known that the biological activity of thiophene-based compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Properties
IUPAC Name |
[1-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-8(16)19-13(2,3)12(17)15-7-9(18-4)10-5-6-11(14)20-10/h5-6,9H,7H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOAGNYVRMBOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(S1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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